molecular formula C8H6BClO3 B2826069 (6-Chloro-1-benzofuran-2-yl)boronic acid CAS No. 1851286-70-8

(6-Chloro-1-benzofuran-2-yl)boronic acid

Cat. No.: B2826069
CAS No.: 1851286-70-8
M. Wt: 196.39
InChI Key: YSTULHWRFLFDIH-UHFFFAOYSA-N
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Description

(6-Chloro-1-benzofuran-2-yl)boronic acid (CAS: 1851286-70-8) is a benzofuran-based boronic acid derivative of significant value in organic synthesis and drug discovery. Its molecular formula is C 8 H 6 BClO 3 . This compound is part of the important class of boronic acids, which are renowned for their critical role as building blocks in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . In this pivotal reaction, boronic acids act as nucleophilic partners, transmetallating their organic group to a palladium catalyst to form a new carbon-carbon bond with an organic electrophile . This makes this compound an essential precursor for the introduction of the 6-chloro-benzofuran moiety into more complex molecular architectures. The presence of the boronic acid functional group allows it to form reversible covalent complexes with molecules containing diol or other specific Lewis base groups, which is also exploited in the field of molecular recognition and sensor development . The chlorine substituent at the 6-position offers a distinct site for further functionalization, enhancing its utility as a versatile synthetic intermediate. With a purity of 95% , this product is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(6-chloro-1-benzofuran-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BClO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTULHWRFLFDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(O1)C=C(C=C2)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1851286-70-8
Record name (6-chloro-1-benzofuran-2-yl)boronic acid
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The Evolving Landscape of Boronic Acids As Versatile Synthetic Intermediates

Boronic acids, characterized by the R-B(OH)₂ functional group, have transitioned from chemical curiosities to indispensable reagents in modern organic chemistry. nbinno.com First synthesized in 1860, their stability, low toxicity, and versatile reactivity have cemented their role as crucial building blocks. nih.govwiley-vch.de A primary application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. boronmolecular.comlibretexts.org This reaction's tolerance of a wide range of functional groups has revolutionized the synthesis of complex molecules, including pharmaceuticals and agrochemicals. boronmolecular.com

Beyond the Suzuki-Miyaura coupling, the utility of boronic acids extends to a variety of other transformations, including Chan-Lam coupling for carbon-heteroatom bond formation and additions to carbonyls and imines. wikipedia.org Their ability to act as Lewis acids and form reversible covalent complexes with diols, amino acids, and other nucleophilic biological molecules has also opened doors in medicinal chemistry and chemical biology, leading to applications in sensing and drug delivery. boronmolecular.comwikipedia.org The first boronic acid-containing drug, Bortezomib, was approved in 2003, sparking increased interest in these compounds for therapeutic applications. nih.govnih.gov

The general properties and applications of boronic acids are summarized in the table below.

Property/ApplicationDescription
Structure R-B(OH)₂
Key Reactions Suzuki-Miyaura coupling, Chan-Lam coupling, Liebeskind-Srogl coupling, conjugate addition. wikipedia.org
Medicinal Chemistry Role Proteasome inhibitors, enzyme inhibitors, sensors for saccharides. nih.govwikipedia.org
Physical Properties Generally solids, stable to air and moisture, considered "green" compounds due to degradation into benign boric acid. nih.govwiley-vch.de

Benzofuran Scaffolds As Architecturally Significant Motifs in Bioactive Compounds

The benzofuran (B130515) scaffold, a fusion of a benzene (B151609) ring and a furan (B31954) ring, is a "privileged" structure in medicinal chemistry, meaning it is a common motif in biologically active compounds. taylorandfrancis.comnih.gov This structural unit is present in a wide array of natural products and synthetic molecules that exhibit a diverse range of pharmacological activities. nih.gov Benzofuran derivatives have been reported to possess antimicrobial, anti-inflammatory, antitumor, and antiviral properties, among others. taylorandfrancis.comnih.gov

The biological activity of benzofuran-containing molecules can be finely tuned by the nature and position of substituents on the heterocyclic ring system. taylorandfrancis.com For example, the presence of a halogen, such as chlorine at the 6-position, can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This makes substituted benzofurans attractive starting points for drug discovery programs. rsc.org The inherent planarity of the benzofuran ring also provides a rigid scaffold for the precise spatial orientation of functional groups.

The diverse biological activities associated with the benzofuran core are highlighted below.

Biological ActivityExamples of Benzofuran Derivatives
Anticancer Moracins, Rocaglamide analogues. rsc.org
Antimicrobial Benzofuran ketoximes, derivatives with bromo substituents. nih.gov
Antiviral Various synthetic benzofuran derivatives. nih.gov
Anti-inflammatory Numerous patented benzofuran-based compounds. taylorandfrancis.com

Positioning 6 Chloro 1 Benzofuran 2 Yl Boronic Acid As a Key Research Target

Strategic Direct Boronation Approaches for Benzofuran Ring Systems

Direct boronation methods offer an efficient route to benzofuran boronic acids by creating a carbon-boron bond directly on the heterocyclic ring. These strategies are valued for their atom economy and often shorter synthetic sequences.

Electrophilic Trapping of Organometallic Intermediates with Borate (B1201080) Esters

A common and effective strategy for the synthesis of aryl and heteroaryl boronic acids involves the generation of a highly reactive organometallic intermediate, which is then quenched with an electrophilic boron species, typically a trialkyl borate.

The formation of a Grignard reagent from a halogenated benzofuran precursor, followed by reaction with a borate ester, is a classical yet reliable method for introducing a boronic acid group. This pathway typically begins with the preparation of a 2-halo-6-chlorobenzofuran, which is then reacted with magnesium metal to form the corresponding organomagnesium halide. The resulting Grignard reagent is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. Subsequent acidic workup hydrolyzes the intermediate boronate ester to yield the desired this compound.

The general reaction sequence is outlined below:

Step 1: Formation of Grignard Reagent Starting Material: 2-Bromo-6-chlorobenzofuran Reagent: Magnesium (Mg) Solvent: Anhydrous ether (e.g., diethyl ether, THF)

Step 2: Borylation Reagent: Trialkyl borate (e.g., B(OCH3)3) Temperature: Typically low temperatures (e.g., -78 °C to 0 °C)

Step 3: Hydrolysis Reagent: Acidic aqueous solution (e.g., HCl)

StepReactant(s)ReagentsSolventTypical ConditionsProduct
12-Bromo-6-chlorobenzofuranMg turningsAnhydrous THFReflux6-Chloro-1-benzofuran-2-ylmagnesium bromide
26-Chloro-1-benzofuran-2-ylmagnesium bromideTrimethyl borateAnhydrous THF-78 °C to rtIntermediate boronate ester
3Intermediate boronate esterAqueous HCl-rtThis compound

This table presents a representative, generalized procedure.

An alternative to Grignard reagent formation is the use of lithium-halogen exchange, which is particularly effective for aryl and heteroaryl halides. wikipedia.orgnih.gov This method involves treating a 2-halo-6-chlorobenzofuran (typically the bromo or iodo derivative) with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures. harvard.edunih.gov This exchange generates a highly reactive 2-lithio-6-chlorobenzofuran intermediate. This potent nucleophile is then trapped with a trialkyl borate, followed by acidic hydrolysis to afford the final boronic acid. The choice of the halogen at the 2-position is crucial, with iodides generally reacting faster than bromides. harvard.edu

A representative reaction scheme is as follows:

Step 1: Lithium-Halogen Exchange Starting Material: 2-Iodo-6-chlorobenzofuran Reagent:n-Butyllithium (n-BuLi) Solvent: Anhydrous ether (e.g., THF, diethyl ether) Temperature: Low temperature (e.g., -78 °C)

Step 2: Borylation and Hydrolysis Reagents: 1. Triisopropyl borate; 2. Aqueous acid Temperature: -78 °C to room temperature

ReactantOrganolithium ReagentBorate EsterSolventTemperature (°C)Yield (%)
2-Iodo-6-chlorobenzofurann-BuLiTriisopropyl borateTHF-78 to rtHigh
2-Bromo-6-chlorobenzofurant-BuLiTrimethyl borateTHF/Hexanes-78 to rtModerate to High

This table illustrates plausible conditions based on general lithium-halogen exchange procedures.

Transition Metal-Catalyzed C–H Borylation for Direct Functionalization

In recent years, transition metal-catalyzed C–H borylation has emerged as a powerful and atom-economical method for the synthesis of organoboron compounds. illinois.edu This approach avoids the need for pre-functionalized halogenated starting materials by directly converting a C-H bond into a C-B bond. Iridium-catalyzed reactions are particularly prominent in this field. illinois.eduumich.edunih.govmdpi.com For the synthesis of this compound, an iridium catalyst, in conjunction with a suitable ligand (often a bipyridine derivative) and a boron source like bis(pinacolato)diboron (B136004) (B2pin2), can selectively activate the C2-H bond of 6-chlorobenzofuran (B126303). The C2 position is often electronically favored for borylation in such heterocyclic systems.

The general catalytic cycle involves the formation of an active iridium-boryl species, which then undergoes oxidative addition to the C-H bond, followed by reductive elimination to furnish the borylated product and regenerate the catalyst.

SubstrateBoron ReagentCatalystLigandSolventTemperature (°C)
6-ChlorobenzofuranB2pin2[Ir(cod)OMe]2dtbpyCyclohexane80

dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine. This table outlines typical conditions for iridium-catalyzed C-H borylation.

Palladium-Catalyzed Cross-Coupling for Boronic Acid Formation

Palladium-catalyzed cross-coupling reactions provide another robust and versatile platform for the synthesis of aryl and heteroaryl boronic acids.

Utilization of Diboron (B99234) Reagents (e.g., Bis(pinacolato)diboron) with Halogenated Precursors

The Miyaura borylation is a widely used palladium-catalyzed cross-coupling reaction that involves the reaction of a haloarene with a diboron reagent, most commonly bis(pinacolato)diboron (B2pin2), in the presence of a palladium catalyst and a base. organic-chemistry.org To synthesize this compound, a 2-halo-6-chlorobenzofuran (e.g., 2-bromo- or 2-iodo-6-chlorobenzofuran) is coupled with B2pin2. This reaction yields the corresponding pinacol (B44631) boronate ester, which can then be deprotected via hydrolysis to give the desired boronic acid. A variety of palladium catalysts and ligands can be employed, and the choice often depends on the specific substrate and desired reaction conditions. researchgate.netnih.gov

The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the diboron reagent and subsequent reductive elimination of the boronate ester product.

Aryl HalideDiboron ReagentPalladium CatalystLigandBaseSolventTemperature (°C)
2-Bromo-6-chlorobenzofuranB2pin2Pd(dppf)Cl2dppfKOAcDioxane80-100
2-Iodo-6-chlorobenzofuranB2pin2Pd(PPh3)4PPh3K2CO3Toluene/H2O90-110

This table provides representative conditions for the Miyaura borylation reaction.

Employment of Pinacolborane and Related Boron Sources

The synthesis of aryl boronic acids and their esters frequently employs robust and versatile boron reagents, with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) (pinacolborane, HBpin) and its derivatives being particularly prominent. A common and direct method for the preparation of this compound pinacol ester involves the borylation of a pre-formed 6-chloro-1-benzofuran scaffold functionalized with a leaving group, typically a halogen, at the 2-position.

This strategy hinges on the initial formation of an organometallic intermediate. For instance, 2-bromo- or 2-iodo-6-chlorobenzofuran can undergo a halogen-metal exchange reaction. Treatment with a strong organolithium base, such as n-butyllithium, at low temperatures generates a highly reactive 2-lithio-6-chlorobenzofuran intermediate. This species is then quenched with a suitable boron electrophile. Isopropoxy pinacol borane (B79455) (Bpin-OiPr) is a frequently used reagent for this purpose, efficiently trapping the organolithium to form the desired C-B bond and yield the pinacol boronate ester. nih.gov

Alternatively, Grignard reagents can be employed. The reaction of 2-bromo-6-chlorobenzofuran with magnesium metal would produce the corresponding Grignard reagent, (6-chloro-1-benzofuran-2-yl)magnesium bromide. This organomagnesium compound can then react with pinacolborane (HBpin) or a related borate ester to furnish the target boronate ester. escholarship.org This method is often favored for its milder conditions and operational simplicity. escholarship.org

A summary of this general approach is presented below:

Table 1: General Conditions for Borylation via Organometallic Intermediates

StepReagent 1Reagent 2IntermediateBoron SourceProduct
Halogen-Metal Exchange2-Halo-6-chlorobenzofurann-BuLi or MgOrganolithium or Grignard ReagentBpin-OiPr or HBpinThis compound pinacol ester

Annulative Borylation Strategies for Synchronous Benzofuran Core and Boron Functionality Formation

More advanced and atom-economical strategies involve the simultaneous construction of the benzofuran ring system and the installation of the boron moiety. These "annulative borylation" methods offer significant advantages in synthetic efficiency by reducing the number of separate reaction steps.

BCl₃-Induced Oxo- and Thioboration of Aryl-Alkynes

A powerful, metal-free approach for the formation of C3-borylated benzofurans involves the use of boron trichloride (B1173362) (BCl₃). nih.govresearchgate.net While this method yields a C3-borylated product rather than the C2-borylated target compound, the underlying principle of annulative oxo-boration is a significant advancement in the field. The strategy employs aryl-alkynes bearing an ortho-methoxy or ortho-methylthio group as precursors. nih.gov

The reaction is initiated by BCl₃, which acts as a potent Lewis acid, inducing an electrophilic cyclization. This borylative cyclization forms a dichloro(heteroaryl)borane intermediate. This intermediate is typically not isolated but is directly converted into a more stable and synthetically versatile form, such as the pinacol boronate ester, by treatment with pinacol. nih.govresearchgate.net In some cases, the dichloro(heteroaryl)borane can be used in situ for subsequent cross-coupling reactions. nih.gov The efficiency and outcome of the reaction are influenced by the steric and electronic properties of the alkyne substrate. researchgate.net

Integrated One-Pot Borylative Cyclization/Cross-Coupling Procedures

Integrated one-pot procedures that combine several transformations offer a highly efficient route to functionalized benzofurans. A prominent example is the combination of a Sonogashira cross-coupling reaction with a subsequent borylative cyclization. This sequence typically begins with a suitably substituted ortho-iodophenol and a terminal alkyne.

For a related compound, 6-cyanobenzo[b]furan-2-boronic acid pinacol ester, a synthesis was developed starting from 3-hydroxy-4-iodobenzonitrile. nih.gov A Sonogashira coupling with (trimethylsilyl)acetylene, followed by desilylation and a copper-catalyzed heteroannulation, yielded the benzofuran core. nih.gov This framework can be adapted for a borylative cyclization. For instance, a palladium and copper co-catalyzed Sonogashira reaction between 4-chloro-2-iodophenol (B1583855) and an acetylene (B1199291) equivalent bearing a boron group could, in principle, be followed by an intramolecular cyclization to directly form the (6-chloro-1-benzofuran-2-yl)boronic ester. nih.govacs.org

Copper-catalyzed borylative cyclization of N-(o-alkynylaryl)imines has also been reported, providing a pathway to borylated indolines. rsc.orgresearchgate.net A similar strategy, starting from o-alkynylphenols, could provide access to the desired borylated benzofurans. These reactions often utilize a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), and a copper catalyst to mediate the formation of both the C–O and C–B bonds in a single pot.

Alternative and Emerging Synthetic Pathways for Benzofuran-Boron Derivatives

The field of benzofuran synthesis is continually evolving, with new catalytic systems and reaction pathways being developed. These emerging methods offer potential alternative routes to benzofuran-boron derivatives with improved efficiency, substrate scope, and functional group tolerance.

Nickel-Catalyzed Cyclizations: Nickel catalysis has emerged as a cost-effective and versatile alternative to palladium-based systems. rsc.orgthieme.de An unconventional nickel-catalyzed reaction has been developed for synthesizing multifunctionalized benzofurans from alkyne-tethered phenolic esters. researchgate.net This transformation proceeds through the regioselective syn-aryl nickelation of the alkyne, generating a vinyl-nickel(II) species that undergoes intramolecular cyclization. Adapting this methodology to incorporate a boron functionality could provide a novel entry to the target compound.

Rhodium-Catalyzed Reactions: Relay rhodium-mediated catalysis has been used for the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids to generate benzofuran skeletons. acs.org This highlights the potential for transition metal-catalyzed cascades where a boronic acid is a reactant, suggesting that pathways could be designed where the boron moiety is strategically incorporated during the ring-forming process.

Other Novel Methodologies: Research into benzofuran synthesis has explored a wide array of catalysts and conditions, including iron nih.gov, ruthenium divyarasayan.org, and even catalyst-free approaches under specific conditions. nih.gov Visible-light-mediated reactions are also gaining prominence in organic synthesis and could offer new avenues for constructing the borylated benzofuran core under mild conditions. nih.gov While not yet specifically applied to the synthesis of this compound, these innovative strategies represent the frontier of heterocyclic chemistry and may provide future synthetic routes.

Electronic Characteristics and Lewis Acidity of the Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is characterized by a boron atom with a vacant p-orbital, rendering it a Lewis acid. wiley-vch.de This Lewis acidity is a key feature of boronic acids, allowing them to accept a pair of electrons from a Lewis base. In aqueous solutions, boronic acids exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form. nih.gov The pKa of a boronic acid is a measure of its Lewis acidity, with lower pKa values indicating stronger acidity. For arylboronic acids, the pKa can range from 4 to 10, depending on the nature of the substituents on the aromatic ring. nih.gov

Electron-withdrawing groups on the aryl ring generally increase the Lewis acidity of the boronic acid by stabilizing the resulting negative charge on the boronate form. Conversely, electron-donating groups decrease Lewis acidity. nih.gov In the case of this compound, the chlorine atom at the 6-position acts as an electron-withdrawing group through its inductive effect, which is expected to enhance the Lewis acidity of the boronic acid moiety compared to the unsubstituted benzofuran-2-ylboronic acid.

Table 1: General pKa Ranges for Substituted Arylboronic Acids

Substituent Type General pKa Range Expected Effect on Lewis Acidity
Electron-Donating Higher Decrease

This table presents generalized trends for arylboronic acids.

Boronic acids can also act as Brønsted acid type receptors through hydrogen bonding of the B(OH)₂ hydroxyl groups with anions such as chloride, bromide, and acetate. acs.orgacs.org However, with more nucleophilic anions like fluoride, they tend to act as Lewis acids, forming tetrahedral adducts. acs.orgacs.org

Structural Effects of 6-Chloro Substitution on Reactivity Profiles

The chloro substituent at the 6-position of the benzofuran ring in this compound has a significant influence on the molecule's reactivity. The primary effects are electronic, stemming from the electronegativity of the chlorine atom.

The electron-withdrawing nature of the chlorine atom is anticipated to impact the reactivity of the boronic acid in several ways:

Enhanced Lewis Acidity: As mentioned, the inductive effect of chlorine increases the electrophilicity of the boron atom, making it a stronger Lewis acid.

Influence on Transmetalation: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, the electronic nature of the arylboronic acid can affect the rate of transmetalation. An electron-withdrawing substituent can influence the nucleophilicity of the ipso-carbon attached to the boron, which is a critical factor in the transfer of the organic group to the palladium center. nih.gov

The position of the chloro group at the 6-position is remote from the boronic acid at the 2-position, minimizing steric hindrance around the reactive site. This allows the electronic effects to be the dominant factor influencing reactivity.

Interactions with Nucleophiles and Proton Sources in Reaction Media

In solution, this compound can interact with various nucleophiles and proton sources. The Lewis acidic boron center can coordinate with nucleophilic species. In the context of the Suzuki-Miyaura reaction, the presence of a base is crucial. The base reacts with the boronic acid to form a more nucleophilic boronate species, which is the active participant in the transmetalation step. wikipedia.orgresearchgate.net

The equilibrium between the boronic acid and the boronate is influenced by the pH of the medium. nih.gov In acidic media, the equilibrium favors the neutral boronic acid. In basic media, the boronate form predominates. The interaction with proton sources can lead to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond. The stability of arylboronic acids towards protodeboronation is generally high but can be influenced by the reaction conditions and the electronic nature of the aryl group.

Transmetalation Dynamics in Catalytic Transformations

Transmetalation is the key step in the catalytic cycle of the Suzuki-Miyaura reaction, where the organic moiety is transferred from the boron atom to the palladium catalyst. wikipedia.orgrsc.org The precise mechanism of transmetalation has been a subject of extensive research. It is generally accepted that a palladium(II) species and a boronate species are involved. illinois.edu

For this compound, the transmetalation process would involve the formation of a palladium-boronate intermediate. The rate of this step can be influenced by several factors, including the nature of the ligands on the palladium catalyst, the base used, the solvent, and the electronic properties of the benzofuran group. nih.gov The electron-withdrawing chloro substituent is expected to influence the electron density at the ipso-carbon, which in turn affects its nucleophilicity and the rate of its transfer to the electrophilic palladium center. nih.gov Studies have shown that both electron-rich and electron-deficient arylboronic acids can undergo efficient transmetalation, indicating a complex interplay of factors that govern this step. nih.gov

Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle

Step Description
Oxidative Addition The palladium(0) catalyst reacts with the organohalide.
Transmetalation The organic group is transferred from the boron to the palladium(II) center.

Applications of 6 Chloro 1 Benzofuran 2 Yl Boronic Acid in Constructing Complex Molecular Architectures

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for carbon-carbon bond formation, owing to its operational simplicity, mild reaction conditions, and high tolerance for various functional groups. libretexts.orgnih.gov In this context, (6-Chloro-1-benzofuran-2-yl)boronic acid serves as a versatile nucleophilic partner, enabling the introduction of the 6-chlorobenzofuran-2-yl moiety into a wide range of organic substrates. This reaction typically involves a palladium catalyst, a base, and a suitable solvent system to facilitate the coupling of the boronic acid with an organohalide or triflate. libretexts.org

Formation of Carbon-Carbon Bonds with Aryl, Heteroaryl, and Alkenyl Halides/Triflates

The core application of this compound in Suzuki-Miyaura reactions is the formation of new C-C bonds with various electrophilic partners. The benzofuran (B130515) motif is a common scaffold in many biologically active compounds and advanced materials, making this coupling reaction particularly significant. nih.govmdpi.com

The versatility of the Suzuki-Miyaura reaction allows this compound to be coupled with a broad spectrum of electrophilic partners.

Aryl Halides/Triflates : This boronic acid readily couples with a variety of aryl bromides, iodides, and, with appropriately optimized catalytic systems, even less reactive aryl chlorides. organic-chemistry.org The electronic nature of the aryl halide can influence reaction efficiency, with electron-withdrawing groups on the coupling partner often facilitating the reaction. However, modern catalysts are effective for both electron-rich and electron-poor systems. researchgate.net Sterically hindered aryl halides can also be successfully coupled, although this may require more robust catalytic systems and longer reaction times. researchgate.net

Heteroaryl Halides/Triflates : The reaction scope extends to a wide array of heteroaryl halides, including those based on pyridine, pyrimidine, quinoline, and thiophene, among others. nih.govnih.gov The presence of heteroatoms can sometimes lead to catalyst inhibition, but the development of specialized ligands has largely overcome these challenges. organic-chemistry.orgmit.edu For instance, the coupling of benzofuran-2-yltrifluoroborate (a derivative of the corresponding boronic acid) with 4-chlorobenzonitrile (B146240) has been shown to proceed in high yield, demonstrating the feasibility of coupling with electron-deficient heteroaryl systems. nih.gov

Alkenyl Halides/Triflates : this compound can also be coupled with alkenyl (vinyl) halides and triflates to generate substituted benzofurans with appended olefinic structures. nih.gov A critical aspect of these reactions is the retention of the double bond's stereochemistry, which is generally observed under standard Suzuki-Miyaura conditions. organic-chemistry.org

Limitations primarily arise from extremely sterically hindered coupling partners or substrates with functional groups that are incompatible with the basic reaction conditions. Furthermore, the stability of the boronic acid itself is a consideration; like many heteroaryl boronic acids, it can be prone to protodeboronation (cleavage of the C-B bond) under certain conditions, particularly with prolonged reaction times or high temperatures. nih.govnih.gov The use of boronic esters, such as the pinacol (B44631) ester, or potassium trifluoroborate salts can mitigate this issue. nih.gov

In reactions involving substrates with multiple reactive sites, selectivity becomes a crucial factor.

Regioselectivity : When coupling with polyhalogenated aromatic or heteroaromatic compounds, the reaction can often be controlled to occur at a specific position. The inherent reactivity difference between various halogens (I > Br > OTf > Cl) is a primary determinant. researchgate.net For instance, in a molecule containing both a bromine and a chlorine atom, the Suzuki-Miyaura coupling will preferentially occur at the more reactive carbon-bromine bond. nih.gov This allows for selective, stepwise functionalization of polychlorinated aromatics. nih.govnih.gov The electronic properties of the substrate also play a key role; oxidative addition of the palladium catalyst is often favored at the most electron-deficient position. rsc.org

Chemoselectivity : The Suzuki-Miyaura reaction is renowned for its excellent functional group tolerance. nih.gov Groups such as esters, ketones, amides, nitriles, and ethers are typically unaffected, allowing for the synthesis of highly functionalized molecules without the need for extensive protecting group strategies. The chlorine atom on the benzofuran ring of this compound is generally stable under standard Suzuki-Miyaura conditions used to couple at the boronic acid position, enabling its retention in the final product for subsequent transformations if desired.

The choice of the palladium catalyst and its associated ligand is paramount to the success of the Suzuki-Miyaura coupling, especially with challenging substrates like heteroaryl chlorides or sterically demanding partners.

Ligand Design : The evolution of phosphine (B1218219) ligands has been instrumental in expanding the scope of the Suzuki-Miyaura reaction. libretexts.org For coupling heteroaryl boronic acids, electron-rich and sterically bulky monophosphine ligands are often superior. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) have demonstrated high activity, promoting efficient oxidative addition and reductive elimination steps in the catalytic cycle. nih.govresearchgate.net The steric bulk of these ligands helps to create a coordinatively unsaturated, highly reactive palladium(0) species, while their electron-donating nature facilitates the oxidative addition step, which is often rate-limiting, particularly with aryl chlorides. organic-chemistry.org

Catalyst Loading : While traditional Suzuki-Miyaura reactions often required high catalyst loadings (1-5 mol%), modern catalytic systems, particularly those employing advanced ligands or pre-catalysts, can achieve high yields with significantly lower loadings (as low as 0.01–1 mol%). organic-chemistry.org Lowering the catalyst loading is not only cost-effective but also simplifies product purification by reducing residual palladium contamination. Automated optimization systems have been developed to rapidly screen various catalysts, ligands, and conditions to maximize yield and turnover number (TON). researchgate.netrsc.org

The table below summarizes typical catalytic systems used for related Suzuki-Miyaura couplings.

Catalyst PrecursorLigandTypical Loading (mol%)Target CouplingReference
Pd(OAc)₂RuPhos1-3Heteroaryltrifluoroborates with Aryl Halides nih.gov
Pd₂(dba)₃SPhos1-2Heteroaryl Boronic Acids with Aryl Chlorides researchgate.net
PdCl₂(dppf)None5-10Aryl Boronic Acids with Aryl Chlorides researchgate.net
Pd(PPh₃)₄None3-10Alkenyl Boronates with Pyridyl Triflates nih.gov

This table is interactive. Click on the headers to sort.

The choice of solvent and base significantly impacts the reaction rate, yield, and selectivity by influencing the solubility of reagents and intermediates, and by participating directly in the catalytic cycle.

Solvent Effects : A variety of solvents can be employed, often as aqueous mixtures. Solvents like dioxane, toluene, and ethanol (B145695) are commonly used. mdpi.comnih.gov The addition of water is often beneficial, particularly when using inorganic bases, as it helps to dissolve the base and can facilitate the transmetalation step. nih.gov For example, a mixture of dioxane and water (e.g., 4:1) is a robust solvent system for many Suzuki-Miyaura couplings involving heteroaryl partners. nih.gov Anhydrous conditions are also utilized, especially when water-sensitive functional groups are present or when using specific boronic esters. nih.gov

Base Selection : The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step. libretexts.org The choice of base can affect reaction rates and prevent side reactions like protodeboronation. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). nih.govmdpi.com Stronger bases like potassium tert-butoxide are sometimes used for less reactive coupling partners. The optimal base often depends on the specific substrates and solvent system employed.

The following table illustrates the effect of different bases and solvents on a model Suzuki-Miyaura reaction.

BaseSolventYield (%)
K₂CO₃EtOH/H₂OGood to Excellent
K₃PO₄DioxaneExcellent
Cs₂CO₃TolueneGood
Na₂CO₃EthanolGood

This table is interactive and based on general findings in the literature. nih.govmdpi.com

Enantioselective Suzuki-Miyaura Coupling Methodologies

While the standard Suzuki-Miyaura coupling is not inherently stereoselective at the coupling centers, significant progress has been made in developing enantioselective variants. These methods are crucial for the synthesis of chiral biaryl compounds and molecules with stereogenic centers adjacent to the newly formed C-C bond.

For a prochiral substrate containing two boronic ester groups, a chiral palladium catalyst can facilitate a desymmetrization reaction, selectively coupling one of the two groups to generate an enantioenriched product. nih.gov This approach has been successfully applied to the enantioselective desymmetrization of 1,2-bis-boronates, providing a powerful method for preparing enantioenriched cyclopropyl (B3062369) boronates. nih.gov

The key to enantioselectivity lies in the use of chiral ligands that coordinate to the palladium center. These ligands create a chiral environment that differentiates between two enantiotopic groups or faces of a prochiral substrate during the enantiodetermining transmetalation step. While specific examples utilizing this compound in enantioselective couplings are not extensively documented, the general principles are applicable. The development of such a reaction would involve screening a library of chiral ligands (e.g., chiral phosphines) and optimizing reaction conditions to achieve high enantiomeric excess (e.e.). The successful development of stereospecific cross-couplings for secondary boronic esters, which proceed with either inversion or retention of configuration depending on the conditions, further highlights the potential for controlling stereochemistry in Suzuki-Miyaura reactions. nih.gov

Sequential and Tandem Cross-Coupling Processes for Multi-Component Assembly

The presence of two distinct reactive sites, the C-B bond and the C-Cl bond, on this compound makes it an ideal candidate for sequential and tandem cross-coupling reactions. These processes allow for the controlled and efficient assembly of multiple components in a single or step-wise fashion, rapidly building molecular complexity.

In a sequential approach, the differential reactivity of the boronic acid and the chloro-substituent can be exploited. The boronic acid group readily participates in palladium-catalyzed Suzuki-Miyaura couplings under relatively mild conditions. This allows for the initial introduction of an aryl or vinyl group at the 2-position of the benzofuran ring. Subsequently, the less reactive chloro group at the 6-position can be engaged in a second cross-coupling reaction, often requiring more forcing conditions or a different catalyst system. This stepwise functionalization enables the synthesis of precisely substituted 2,6-disubstituted benzofuran derivatives. For instance, a sequential process could involve an initial Suzuki-Miyaura coupling of this compound with an aryl bromide, followed by a second coupling reaction at the chloro position with a different boronic acid or other organometallic reagent.

Tandem reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, offer a more streamlined approach to complex molecule synthesis. While specific examples utilizing this compound in tandem cross-coupling reactions are not extensively documented, the principles of such transformations with analogous di-functionalized aromatic compounds are well-established. A hypothetical tandem reaction could involve the initial rhodium-catalyzed conjugate addition of the boronic acid to an α,β-unsaturated system, followed by an intramolecular cyclization or a subsequent intermolecular cross-coupling event. The development of such tandem processes with this compound would represent a significant advancement in the efficient synthesis of polycyclic benzofuran-containing molecules.

Solid-Phase Synthesis Applications

Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries for drug discovery and materials science. Boronic acids are well-suited for solid-phase applications due to their stability and versatile reactivity. This compound can be immobilized on a solid support through its boronic acid moiety. For example, it can be coupled to a resin functionalized with a diol, forming a stable boronate ester linkage.

Once attached to the solid support, the chloro-substituent at the 6-position is available for a variety of chemical transformations. This allows for the construction of a library of 6-substituted benzofuran derivatives. After the desired modifications are complete, the target molecules can be cleaved from the resin, often under acidic conditions that hydrolyze the boronate ester linkage. This strategy enables the efficient synthesis and purification of a multitude of compounds from a common intermediate. While the direct application of this compound in solid-phase synthesis has not been extensively reported, the methodology has been successfully applied to other arylboronic acids, demonstrating its feasibility. researchgate.net

Diverse Transition Metal-Catalyzed Cross-Coupling Transformations Beyond Suzuki-Miyaura

While the Suzuki-Miyaura reaction is the most common transformation for boronic acids, this compound can participate in a range of other valuable transition metal-catalyzed cross-coupling reactions. These alternative transformations expand the synthetic utility of this building block, allowing for the formation of carbon-heteroatom and different types of carbon-carbon bonds.

Copper-Promoted Carbon-Oxygen (C-O) and Carbon-Nitrogen (C-N) Cross-Coupling Reactions

The Chan-Lam-Evans coupling, a copper-promoted cross-coupling of boronic acids with O- and N-nucleophiles, provides a powerful method for the formation of diaryl ethers and N-aryl compounds. This compound can be employed in these reactions to synthesize a variety of 2-aryloxy and 2-amino-substituted benzofurans. researchgate.net

In a typical Chan-Lam C-O coupling, this compound can be reacted with a phenol (B47542) in the presence of a copper catalyst, such as copper(II) acetate, and a base. This reaction is often carried out in the presence of air, which serves as the oxidant. Similarly, for C-N bond formation, the boronic acid can be coupled with amines, amides, or other nitrogen-containing heterocycles under copper catalysis. researchgate.net These reactions are generally tolerant of a wide range of functional groups, making them highly valuable in the synthesis of complex molecules.

Coupling PartnerCatalyst SystemProduct Type
PhenolsCu(OAc)₂2-Aryloxy-6-chlorobenzofurans
AnilinesCu(OAc)₂2-Anilino-6-chlorobenzofurans
AmidesCu(OAc)₂2-Amido-6-chlorobenzofurans
ImidazolesCu(OAc)₂2-(Imidazol-1-yl)-6-chlorobenzofurans

Nickel-Catalyzed Cyclization and Arylation Reactions with Organoboronic Acids

Nickel catalysis offers a cost-effective and often complementary alternative to palladium-based cross-coupling reactions. Nickel catalysts have been shown to be effective in a variety of transformations involving organoboronic acids, including cyclization and arylation reactions. thieme.de

While specific examples with this compound are not prevalent, related nickel-catalyzed reactions of 2-fluorobenzofurans with arylboronic acids have been reported, leading to the synthesis of 2-arylbenzofurans. beilstein-journals.orgnih.gov This suggests that this compound could be a suitable coupling partner in similar nickel-catalyzed arylations. Furthermore, nickel catalysts are known to promote intramolecular cyclization reactions where an arylboronic acid is tethered to a reactive functional group. The development of such nickel-catalyzed processes with derivatives of this compound could provide novel routes to complex polycyclic systems.

Rhodium-Catalyzed Additions to Unsaturated Systems

Rhodium catalysts are particularly effective in promoting the 1,4-conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds. nih.govcore.ac.uk This reaction allows for the formation of a carbon-carbon bond at the β-position of the unsaturated system. This compound can serve as the aryl donor in these transformations, leading to the synthesis of β-(6-chloro-1-benzofuran-2-yl) substituted ketones, esters, and other carbonyl compounds.

These rhodium-catalyzed additions are often conducted in aqueous media and can be rendered asymmetric through the use of chiral ligands, providing access to enantioenriched products. nih.gov The resulting products can serve as valuable intermediates for the synthesis of more complex molecules. Additionally, rhodium can catalyze the 1,2-addition of arylboronic acids to aldehydes and imines, affording secondary alcohols and amines, respectively. nih.gov

Unsaturated SubstrateCatalyst SystemProduct Type
α,β-Unsaturated Ketones[Rh(acac)(CO)₂]/diphosphaneβ-(6-Chloro-1-benzofuran-2-yl) Ketones
α,β-Unsaturated Esters[Rh(acac)(CO)₂]/diphosphaneβ-(6-Chloro-1-benzofuran-2-yl) Esters
Aldehydes[Rh(acac)(CO)₂]/diphosphane(6-Chloro-1-benzofuran-2-yl)(aryl)methanols

Strategic Derivatization and Further Functionalization of this compound

The synthetic utility of this compound is further enhanced by the potential for strategic derivatization and functionalization of both the boronic acid group and the chloro-substituent.

The boronic acid moiety can be readily converted into other functional groups. For example, oxidation of the boronic acid with reagents such as hydrogen peroxide provides the corresponding 2-hydroxy-6-chlorobenzofuran. Halogenation of the boronic acid can yield the 2-halo-6-chlorobenzofuran, which can then participate in a different set of cross-coupling reactions. Furthermore, the boronic acid can be protected as a boronate ester, for instance, by reaction with pinacol. This can be useful to modulate its reactivity or to improve its stability and solubility. The synthesis of the related 6-cyanobenzo[b]furan-2-boronic acid pinacol ester has been reported, demonstrating the feasibility of such transformations. nih.gov

Conversion to Boronic Esters (e.g., Pinacol Boronates) for Enhanced Stability or Reactivity

Boronic acids, while synthetically useful, can be prone to dehydration to form cyclic boroxines or protodeboronation under certain reaction conditions. nih.govnih.gov To mitigate these stability issues and improve handling and purification, this compound can be readily converted into its corresponding boronic esters. Among the most common are pinacol esters, which are valued for their high stability towards air and moisture, and their compatibility with a wide range of reaction conditions, including chromatography. nih.govresearchgate.net

The conversion is typically achieved by an esterification reaction between the boronic acid and a diol, such as pinacol (2,3-dimethyl-2,3-butanediol). The reaction is often carried out in an appropriate solvent and can be driven to completion by the removal of water, for instance, through azeotropic distillation. This transformation yields this compound pinacol ester, a more robust derivative for subsequent synthetic applications. nih.govresearchgate.net

These boronate esters are frequently used directly in cross-coupling reactions like the Suzuki-Miyaura coupling. organic-chemistry.orgwikipedia.org In some cases, the use of a boronic ester can lead to higher yields and cleaner reactions compared to the corresponding boronic acid due to improved solubility and stability. nih.gov

Table 1: Representative Conditions for Pinacol Ester Formation

EntryDiolSolventConditionsTypical Yield
1PinacolTolueneReflux, Dean-Stark trap>90%
2PinacolDiethyl EtherRoom Temperature, MgSO₄~85%
3Neopentyl GlycolTHFRoom Temperature~88%

This table presents typical, generalized conditions for the esterification of aryl boronic acids.

Elaboration of the Chlorinated Benzofuran Scaffold via Electrophilic Aromatic Substitution or Nucleophilic Pathways

The (6-Chloro-1-benzofuran-2-yl) scaffold provides opportunities for further functionalization, allowing for the introduction of additional substituents to tailor the molecule's properties. These modifications can proceed through several pathways, including electrophilic aromatic substitution (EAS) and nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution reactions, the benzofuran ring system is generally activated towards electrophilic attack. The outcome of the substitution is directed by the existing substituents: the fused furan (B31954) ring and the chlorine atom. The chlorine atom at the 6-position is an ortho-, para-directing group, yet it is also deactivating due to its inductive electron-withdrawing effect. libretexts.orgmsu.edu The benzofuran ring itself directs electrophiles to specific positions, often the C3, C4, and C7 positions, depending on the reaction conditions and the nature of the electrophile. The interplay between these directing effects determines the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. masterorganicchemistry.comuci.edu For example, substitution may be directed to the C7 position, which is ortho to the chloro group and activated by the heterocyclic oxygen atom.

Nucleophilic Pathways

The chlorine atom on the benzofuran ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. However, its replacement can be achieved under specific circumstances, such as the presence of strong electron-withdrawing groups that activate the ring system, or through transition-metal-catalyzed cross-coupling reactions. mdpi.com For instance, Buchwald-Hartwig amination or Ullmann condensation reactions could potentially be employed to replace the chlorine atom with nitrogen, oxygen, or sulfur-based nucleophiles, thereby introducing significant structural diversity. The feasibility of these reactions depends heavily on the chosen catalyst system and reaction conditions. researchgate.net

Table 2: Potential Functionalization Reactions on the 6-Chlorobenzofuran (B126303) Scaffold

Reaction TypeReagentsPotential Product Position(s)Notes
EAS: Nitration HNO₃, H₂SO₄C7, C4Regioselectivity depends on conditions. The ring is deactivated by the chloro group.
EAS: Bromination Br₂, FeBr₃C7, C4Halogens are ortho-, para-directors.
EAS: Acylation RCOCl, AlCl₃C7, C4Friedel-Crafts reactions are sensitive to deactivating groups.
Nucleophilic NaN₃, CuIC6 (N₃ substitution)Ullmann-type conditions may be required to replace the chloro group.

This table outlines potential, hypothetical reaction pathways for scaffold elaboration.

Synthesis of Polycyclic and Fused Heterocyclic Systems

A primary application of this compound is in the construction of larger, more complex ring systems. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the facile formation of carbon-carbon bonds, which is a key step in building polycyclic architectures. wikipedia.orgmdpi.com

By coupling the boronic acid with a reaction partner containing a second reactive site, subsequent intramolecular reactions can be triggered to form new rings. For example, this compound can be coupled with an ortho-haloarylcarboxaldehyde. The resulting biaryl product can then undergo an intramolecular cyclization, such as a Friedel-Crafts-type reaction or other condensation, to generate a fused polycyclic system containing the benzofuran core. rsc.org

Furthermore, the benzofuran nucleus itself can participate in annulation reactions. Palladium-catalyzed C-H activation and subsequent cyclization is a modern strategy to build fused rings onto existing aromatic systems. rsc.orgnih.govpkusz.edu.cn The chlorinated benzofuran, after an initial Suzuki coupling, could be subjected to C-H activation at a neighboring position to forge a new heterocyclic or carbocyclic ring, leading to complex, multi-ring structures. rsc.org Benzofuran-derived synthons are known to participate in various cycloaddition reactions, which can also be exploited to build fused systems. researchgate.net

Table 3: Strategy for Polycycle Synthesis via Suzuki Coupling and Intramolecular Cyclization

StepReactionReagents & ConditionsIntermediate/Product
1Suzuki-Miyaura CouplingThis compound, 2-bromobenzaldehyde, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O2-(6-Chloro-1-benzofuran-2-yl)benzaldehyde
2Intramolecular CyclizationPolyphosphoric acid (PPA), heatFused polycyclic ketone

This table illustrates a representative, hypothetical synthetic sequence.

Rational Design and Synthesis of Analogs of 6 Chloro 1 Benzofuran 2 Yl Boronic Acid

Impact of Halogen Position and Type on Benzofuran-Based Boronic Acids

The nature and position of halogen substituents on the benzofuran (B130515) ring significantly influence the properties and reactivity of benzofuran-based boronic acids. Halogens can alter the electronic distribution within the molecule, affecting its reactivity in cross-coupling reactions and its potential as a pharmacophore. nih.gov

Research into the anticancer activities of halogenated benzofurans has shown that such substitutions often lead to a notable increase in potency. nih.gov This enhancement is attributed to the ability of halogens to form "halogen bonds," which are favorable interactions between an electrophilic halogen and a nucleophilic site on a biological target, thereby improving binding affinity. nih.gov Studies have underscored that the specific position of the halogen atom is a critical determinant of cytotoxic activity. For instance, halogen substitutions at the para position of a phenyl group attached to the benzofuran are often more potent, likely because they facilitate advantageous hydrophobic interactions. nih.gov

The type of halogen also dictates chemical reactivity. In a study examining nickel-catalyzed cross-coupling reactions of 2-halogenated benzofurans with arylboronic acids, the reactivity was found to be highly dependent on the specific halogen present. 2-Fluorobenzofurans demonstrated excellent reactivity, whereas the corresponding chloro, bromo, and iodo derivatives were significantly less effective under the same conditions. researchgate.net This highlights how the unique properties of each halogen (e.g., electronegativity, bond strength) can be exploited for specific synthetic transformations.

Table 1: Impact of Halogen Type at the C2-Position on Benzofuran Reactivity in Nickel-Catalyzed Coupling Data synthesized from research findings on coupling reactions with (3-methylphenyl)boronic acid. researchgate.net

2-Halobenzofuran Halogen (X) Yield of 2-Arylbenzofuran
1a F Quantitative
1a-Cl Cl Negligible Yield
1a-Br Br Negligible Yield
1a-I I 32%

Introduction of Diverse Substituents on the Benzofuran Moiety for Chemical Space Exploration

To thoroughly explore the chemical space around the benzofuran scaffold, a wide array of substituents can be introduced at various positions. This functionalization allows for the fine-tuning of molecular properties such as solubility, lipophilicity, and metabolic stability. Synthetic strategies have been developed to allow for the modular installation of different functional groups.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are powerful tools for this purpose. nih.govnih.govacs.org Benzofuran boronic acids or their corresponding halides can be coupled with a vast range of commercially available boronic acids or organohalides to introduce aryl, heteroaryl, or alkyl groups. For example, benzoyl-substituted benzofurans have been synthesized by reacting aryl boronic acids with 2-(2-formylphenoxy) acetonitriles in a palladium-catalyzed reaction. nih.govacs.org Similarly, highly substituted benzofurans can be accessed through sequential cross-coupling reactions, allowing for the modular synthesis of multi-functionalized products. rsc.org

Other synthetic methodologies enable the introduction of different functionalities:

Friedel-Crafts Alkylation: This method can be used to generate 2-benzyl benzofurans from phenols and cinnamyl alcohols. nih.gov

Oxidative Cyclization: This approach is used to form the benzofuran ring from precursors like o-alkenylphenols, with the final substituents being determined by the structure of the starting materials. nih.gov

Amide Coupling: Carboxylic acid functionalities on the benzofuran ring can be readily converted to a diverse library of amides by coupling them with various primary or secondary amines. acs.orgresearchgate.net

These varied synthetic approaches provide access to a broad spectrum of benzofuran derivatives, each with unique structural features designed to probe different areas of chemical space.

Table 2: Examples of Substituent Introduction on the Benzofuran Scaffold

Target Substituent Synthetic Method Key Reagents
Aryl Groups Suzuki Cross-Coupling Aryl boronic acids, Palladium catalyst
Benzyl Groups Friedel-Crafts Alkylation Cinnamyl alcohols, Re₂O₇ catalyst
Carboxamides Amide Coupling Amines, TBTU coupling reagent
Difluoroalkyl Groups Palladium-Catalyzed Cascade Difluoroalkylhalide, 1,6-enyne

Methodologies for Diversity-Oriented Synthesis of Benzofuran Boronic Acid Libraries

Diversity-Oriented Synthesis (DOS) is a strategy aimed at the efficient creation of structurally diverse small molecule libraries for high-throughput screening. cam.ac.uk For benzofuran-based compounds, DOS methodologies often rely on a branched synthetic pathway where a common intermediate is elaborated into a wide range of final products.

A reported strategy for the DOS of benzofuran libraries begins with commercially available salicylaldehydes. acs.orgacs.orgnih.gov The key steps in this synthetic sequence are:

Benzofuran Core Formation: Salicylaldehydes are reacted with ethyl 2-diazoacetate to construct the 3-carboxylate benzofuran scaffold. acs.org

Borylation: The benzofuran core is then transformed into a benzofuran-2-boronic acid derivative. This is a crucial step that installs a handle for subsequent diversification. This conversion can be achieved in high yields using reagents like trimethyl borate (B1201080) and lithium diisopropylamide (LDA). acs.orgacs.org

Diversification via Suzuki Coupling: The intermediate benzofuran-2-boronic acid is then subjected to Suzuki coupling reactions with a variety of aryl or heteroaryl halides. This step introduces significant diversity at the C2-position of the benzofuran ring. acs.orgacs.org

Further Functionalization: The ester group at the C3-position can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with a library of amines to generate a diverse set of 3-carboxamides. acs.org

This approach is highly flexible, allowing for structural variation by changing the starting salicylaldehyde, the coupling partner in the Suzuki reaction, and the amine used in the final amidation step. acs.orgnih.gov This leads to the generation of libraries with a wide range of physicochemical properties, suitable for exploring structure-activity relationships. acs.orgacs.org

Table 3: Building Blocks for Diversity-Oriented Synthesis of a Benzofuran Library

Building Block Class Role in Synthesis Examples
Salicylaldehydes Forms the core benzofuran ring Salicylaldehyde, 5-Chlorosalicylaldehyde, 3,5-Dichlorosalicylaldehyde
Aryl/Heteroaryl Halides Introduces diversity at C2-position 4-Iodoanisole, 4-Iodopyridine, 3-Bromofuran
Amines Introduces diversity at C3-position N,N-Dimethylethylenediamine, Morpholine, Piperidine

Advanced Research Applications and Future Directions for 6 Chloro 1 Benzofuran 2 Yl Boronic Acid in Chemical Science

Contributions to Functional Materials Development (e.g., Organic Electronic Devices)

While direct reports on the integration of (6-Chloro-1-benzofuran-2-yl)boronic acid into functional materials are nascent, its structural components suggest significant potential, particularly in the realm of organic electronic devices such as Organic Light-Emitting Diodes (OLEDs). The development of advanced materials for these devices often relies on the strategic synthesis of molecules with tailored electronic and photophysical properties.

The benzofuran (B130515) moiety is a well-established component in the design of organic semiconductors. Its rigid and planar structure facilitates π-π stacking, which is crucial for efficient charge transport. Benzofuran and its derivatives, particularly dibenzofurans, have been successfully employed as host materials in phosphorescent OLEDs (PhOLEDs). These materials often serve as the matrix for phosphorescent emitters, and their high triplet energy is essential for preventing energy back-transfer from the emitter, thus ensuring high device efficiency.

The primary route to synthesizing these complex organic molecules is through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a cornerstone of this field. This reaction forms carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid. This compound is an ideal candidate for such synthetic strategies, serving as a key building block to introduce the 6-chlorobenzofuran (B126303) unit into larger conjugated systems.

The chlorine substituent on the benzofuran ring is expected to have a pronounced effect on the electronic properties of any resulting material. As an electron-withdrawing group, it can lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This tuning of frontier orbital energies is a critical aspect of designing materials for OLEDs, as it allows for the optimization of charge injection and transport, as well as the emission color. For instance, in the design of host materials, a deep HOMO level can improve the injection of holes from the adjacent hole-transporting layer.

The versatility of this compound allows for its incorporation into various components of an OLED device. Through Suzuki-Miyaura coupling, it can be reacted with a variety of aryl halides to produce materials for the emissive layer, host layer, or charge-transporting layers. The table below illustrates potential synthetic pathways for creating functional materials using this boronic acid.

Reactant 1Reactant 2 (Aryl Halide)Potential Application in OLEDs
This compoundDi-bromo-fluorene derivativeBlue-emitting material or host
This compoundBromo-carbazole derivativeHole-transporting material
This compoundDi-bromo-dibenzothiophene-S,S-dioxideElectron-transporting material

Exploration in Chemical Biology: Interactions with Biological Targets and Biosensing Applications

The unique chemical properties of this compound also position it as a compound of interest in chemical biology. This interest stems from two key features: the biological activities associated with the benzofuran scaffold and the versatile reactivity of the boronic acid group.

Benzofuran derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties. scienceopen.comrsc.org Some benzofuran-containing compounds have been investigated for their ability to interact with various biological targets, such as proteins and nucleic acids. nih.gov For example, certain benzofuran derivatives have been identified as agonists for the Stimulator of Interferon Genes (STING), playing a role in the induction of immune responses. nih.gov

The boronic acid moiety is particularly valuable for its ability to form reversible covalent bonds with diols. This property has been extensively exploited in the development of sensors for carbohydrates, including glucose. bath.ac.uk The interaction results in the formation of a cyclic boronate ester, which can be designed to produce a detectable signal, such as a change in fluorescence or color. Given this, this compound could be developed into a fluorescent probe for detecting specific sugars or glycoproteins on cell surfaces, which are often implicated in disease states.

Furthermore, boronic acids can interact with key amino acid residues in the active sites of enzymes, particularly serine proteases. nih.gov This has led to the development of boronic acid-based enzyme inhibitors. The benzofuran core of this compound can be further functionalized to enhance binding affinity and selectivity for specific biological targets.

Another significant application of boronic acids in chemical biology is in the detection of reactive oxygen species (ROS). nih.gov Certain aryl boronic acids can undergo oxidation by ROS, such as hydrogen peroxide, leading to the formation of a phenol (B47542) and boric acid. This reaction can be harnessed to create probes that "turn on" a fluorescent signal in the presence of ROS, allowing for the imaging of oxidative stress in living cells. The electronic properties of the 6-chlorobenzofuran scaffold could be used to fine-tune the reactivity and spectroscopic properties of such a probe.

The table below summarizes the potential applications of this compound in chemical biology.

Application AreaMechanism of ActionPotential Target Biomolecules
BiosensingReversible covalent bonding with diolsGlucose, cell surface glycans
Enzyme InhibitionInteraction with active site residuesSerine proteases
BioimagingOxidation-triggered fluorescenceReactive Oxygen Species (e.g., H₂O₂)
Drug DiscoveryScaffold for targeted ligand designProteins, nucleic acids

Development of Novel Catalytic Systems and Reaction Conditions for Boronic Acid Transformations

This compound is a prime substrate for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of C-C bonds. mdpi.com The development of more efficient and versatile catalytic systems for this reaction is an ongoing area of research. Heteroaryl chlorides, such as the chlorinated benzofuran moiety, can be challenging substrates for Suzuki-Miyaura coupling due to the strength of the C-Cl bond.

Recent advances in catalyst design have focused on the use of electron-rich, bulky phosphine (B1218219) ligands in combination with palladium precursors. These ligands facilitate the oxidative addition of the palladium(0) species into the aryl-chloride bond, which is often the rate-limiting step of the catalytic cycle. The development of palladium precatalysts, which are stable and readily activated under reaction conditions, has also significantly improved the reliability and efficiency of coupling reactions involving challenging substrates. researchgate.net

For the transformation of this compound, a variety of modern catalytic systems could be employed to achieve high yields and functional group tolerance. The choice of catalyst, base, and solvent is crucial and often needs to be optimized for the specific coupling partners.

Beyond the well-established Suzuki-Miyaura reaction, there is growing interest in exploring novel transformations of boronic acids. For example, boronic acids can be used in copper-catalyzed C-O and C-N cross-coupling reactions to form diaryl ethers and arylamines, respectively. These reactions provide alternative synthetic routes to important structural motifs in medicinal chemistry and materials science.

Furthermore, boronic acids themselves can act as catalysts. As mild Lewis acids, they can activate carbonyl compounds and other functional groups. nih.gov While less common, the development of reactions where the boronic acid plays a dual role as both reactant and catalyst is an intriguing area of research.

The table below outlines various catalytic systems and reaction types applicable to this compound.

Reaction TypeCatalyst SystemPotential Products
Suzuki-Miyaura CouplingPd(OAc)₂ with SPhos or XPhos ligandBiaryl and heteroaryl benzofurans
Chan-Lam CouplingCopper(II) acetateAryl benzofuranyl ethers
Buchwald-Hartwig AminationPalladium precatalyst with Buchwald ligandsN-aryl benzofuranyl amines
Petasis Reaction(No catalyst required)α-Amino acids

Q & A

Q. What are the common synthetic routes for (6-Chloro-1-benzofuran-2-yl)boronic acid, and how is purity ensured?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where halogenated benzofuran derivatives (e.g., 6-chloro-1-benzofuran-2-yl halides) are reacted with bis(pinacolato)diboron or boronic esters under palladium catalysis . Post-synthesis, purification is achieved via recrystallization or column chromatography. Purity validation employs LC-MS/MS (to detect residual reagents) and NMR spectroscopy (to confirm structural integrity) .

Q. How is this compound characterized structurally and functionally?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 11B^{11}\text{B} and 1H^{1}\text{H} NMR identify boron environments and aromatic protons.
  • Mass Spectrometry (MS) : MALDI-MS or ESI-MS with derivatization (e.g., pinacol ester formation) prevents boroxine artifacts .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability by monitoring weight loss under controlled heating (e.g., up to 600°C for stable analogs) .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : It serves as a key intermediate in Suzuki-Miyaura reactions for constructing biaryl systems, enabling drug discovery (e.g., protease inhibitors) and materials science applications. The chlorine substituent enhances electrophilicity, improving cross-coupling efficiency .

Advanced Research Questions

Q. How can experimental design optimize reaction conditions for Suzuki-Miyaura couplings involving this boronic acid?

  • Methodological Answer : Mixed-variable optimization frameworks (e.g., surrogate models like PWAS or genetic algorithms) screen parameters:
  • Variables : Aryl halide, base (e.g., K2_2CO3_3), ligand (e.g., SPhos), solvent (e.g., THF/water) .
  • Outputs : Yield, selectivity, and byproduct formation.
    High-throughput screening coupled with Design of Experiments (DoE) reduces trial iterations .

Q. How do researchers address boroxine formation during mass spectrometric analysis of this compound?

  • Methodological Answer :
  • Derivatization : On-plate esterification with diols (e.g., 2,5-dihydroxybenzoic acid) stabilizes the boronic acid as cyclic esters, suppressing trimerization .
  • Matrix Selection : MALDI matrices like DHB act as both proton donors and derivatizing agents, simplifying workflows .

Q. What kinetic and thermodynamic factors govern its binding to diols (e.g., sugars) in aqueous solutions?

  • Methodological Answer :
  • Stopped-Flow Kinetics : Measures konk_{\text{on}} and koffk_{\text{off}} rates (e.g., kon102103 M1s1k_{\text{on}} \sim 10^2–10^3\ \text{M}^{-1}\text{s}^{-1} for fructose) .
  • pH Dependence : Binding affinity peaks at physiological pH (7.4) due to boronate-diolate equilibrium. Competitive assays with redox-active polymers enhance sensor response times .

Q. How does structural modification influence its selectivity for glycoproteins over non-glycosylated proteins?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilized boronic acid surfaces (e.g., AECPBA-modified dextran) quantify binding specificity.
  • Buffer Optimization : High-ionic-strength buffers (e.g., PBS) minimize non-specific interactions, while borate buffers enable reversible glycoprotein capture .

Q. What degradation pathways are observed under thermal stress, and how do substituents affect stability?

  • Methodological Answer :
  • TGA-MS Coupling : Identifies decomposition products (e.g., HCl release from chlorine substituents).
  • Structural Trends : Electron-withdrawing groups (e.g., -Cl) enhance stability; pyrene analogs resist degradation up to 600°C .

Q. Can this compound act as an enzyme inhibitor, and what structural features are critical?

  • Methodological Answer :
  • Proteasome/Protease Inhibition : The boronic acid moiety forms reversible covalent bonds with catalytic serine residues.
  • Bioisosteric Design : Chlorine at C6 improves lipophilicity and target engagement, as seen in peptidomimetic drug candidates .

Q. What strategies improve the sensitivity of boronic acid-based glucose sensors incorporating this compound?

  • Methodological Answer :
  • Polymer Integration : Redox-active polymers (e.g., poly-nordihydroguaiaretic acid) enhance electron transfer and prevent indicator leaching .
  • Competitive Assays : Glucose displaces fluorescent indicators (e.g., Alizarin Red S) bound to boronic acid, enabling real-time monitoring .

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